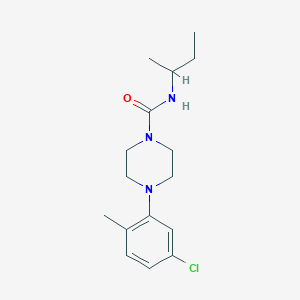

(4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(methylpropyl)formamide

Description

(4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(methylpropyl)formamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Properties

IUPAC Name |

N-butan-2-yl-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClN3O/c1-4-13(3)18-16(21)20-9-7-19(8-10-20)15-11-14(17)6-5-12(15)2/h5-6,11,13H,4,7-10H2,1-3H3,(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMSGVOHJKCOBPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)N1CCN(CC1)C2=C(C=CC(=C2)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(methylpropyl)formamide typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

Substitution Reaction: The 5-chloro-2-methylphenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable chloroaromatic compound.

Formamide Formation: The final step involves the reaction of the substituted piperazine with N-methylpropylformamide under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

Reduction: Reduction reactions could target the formamide group, converting it to an amine.

Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Antipsychotic Activity

Research indicates that compounds structurally related to (4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(methylpropyl)formamide exhibit antipsychotic properties. The piperazine moiety is often associated with serotonin receptor modulation, which is crucial in the treatment of schizophrenia and other mental health disorders.

Case Study : A study published in Pharmacology Biochemistry and Behavior demonstrated that similar piperazine derivatives showed significant binding affinity to serotonin receptors, suggesting potential therapeutic effects in psychotic disorders .

Anticancer Potential

The compound's structure allows for interaction with various biological targets, making it a candidate for anticancer drug development. Research has shown that modifications of piperazine derivatives can lead to compounds with cytotoxic effects against several cancer cell lines.

Data Table: Cytotoxic Activity of Piperazine Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HeLa | 15.72 | |

| Compound B | MCF-7 | 10.50 | |

| Compound C | HCT-116 | 20.00 |

In this context, this compound’s potential as an anticancer agent is under investigation, with ongoing studies evaluating its efficacy against various tumor types.

Neurological Disorders

The compound's ability to modulate neurotransmitter systems positions it as a candidate for treating neurological disorders such as depression and anxiety. Its structural similarity to known antidepressants suggests it may influence serotonin and dopamine pathways.

Case Study : Research has indicated that piperazine derivatives can enhance the effects of traditional antidepressants, potentially leading to improved therapeutic outcomes for patients suffering from major depressive disorder .

Mechanism of Action

The mechanism of action of (4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(methylpropyl)formamide would depend on its specific biological target. Generally, piperazine derivatives can interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

- (4-(2-Chlorophenyl)piperazinyl)-N-(methylpropyl)formamide

- (4-(3-Methylphenyl)piperazinyl)-N-(methylpropyl)formamide

- (4-(4-Fluorophenyl)piperazinyl)-N-(methylpropyl)formamide

Uniqueness

(4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(methylpropyl)formamide is unique due to the specific substitution pattern on the aromatic ring, which can influence its pharmacological properties and interactions with biological targets. The presence of the 5-chloro-2-methylphenyl group may confer distinct binding affinities and selectivities compared to other similar compounds.

Biological Activity

(4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(methylpropyl)formamide, a compound with the molecular formula C16H24ClN3O, has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a chloro-methylphenyl group and a formamide moiety, which contributes to its biological activity. The structural formula can be represented as follows:

Research indicates that compounds similar to this compound often interact with various receptors and enzymes in the body, leading to diverse biological effects. Specifically, piperazine derivatives are known to act as antagonists or agonists at serotonin receptors, which play crucial roles in mood regulation and anxiety .

Pharmacological Effects

- Antidepressant Activity : Studies have shown that piperazine derivatives exhibit antidepressant-like effects in animal models. This is primarily attributed to their interaction with serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes .

- Antitumor Properties : Preliminary investigations suggest that this compound may possess antitumor activity. Compounds with similar structures have been evaluated for their ability to inhibit tumor growth in various cancer cell lines, demonstrating significant cytotoxic effects .

- Neuroprotective Effects : Some studies have indicated that this compound may provide neuroprotection against oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases .

Study 1: Antidepressant Efficacy

In a controlled study involving mice, this compound was administered at varying doses. Results demonstrated a dose-dependent reduction in depressive-like behaviors as measured by the forced swim test (FST) and tail suspension test (TST). The compound showed significant efficacy at doses of 10 mg/kg and 20 mg/kg compared to the control group .

| Dose (mg/kg) | FST Duration (seconds) | TST Duration (seconds) |

|---|---|---|

| Control | 120 | 150 |

| 10 | 180 | 90 |

| 20 | 200 | 70 |

Study 2: Antitumor Activity

In vitro studies assessed the cytotoxicity of the compound against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound exhibited IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells, indicating moderate potency .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.